![molecular formula C16H20O3 B12611785 Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester CAS No. 647033-11-2](/img/structure/B12611785.png)
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester is a complex organic compound with a unique structure that combines an acetic acid ester with a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester typically involves the esterification of acetic acid with the corresponding alcohol, [[1-(phenylethynyl)pentyl]oxy] methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that are more environmentally friendly is also a consideration in industrial production.
化学反応の分析
Types of Reactions
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenylethynyl group may also interact with enzymes and receptors, influencing their activity.
類似化合物との比較
Similar Compounds
Acetic acid, phenyl ester: Similar in structure but lacks the phenylethynyl group.
Acetic acid, pentyl ester: Similar ester structure but with a different alkyl group.
Uniqueness
The presence of the phenylethynyl group in acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester makes it unique compared to other esters
特性
CAS番号 |
647033-11-2 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
methyl 2-(1-phenylhept-1-yn-3-yloxy)acetate |
InChI |
InChI=1S/C16H20O3/c1-3-4-10-15(19-13-16(17)18-2)12-11-14-8-6-5-7-9-14/h5-9,15H,3-4,10,13H2,1-2H3 |
InChIキー |
MMWZVKCBLWJJIS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C#CC1=CC=CC=C1)OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


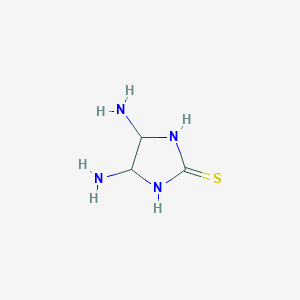
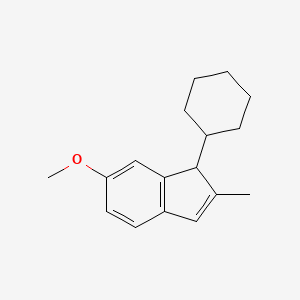
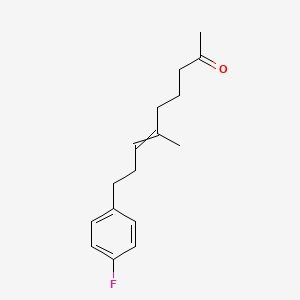

![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
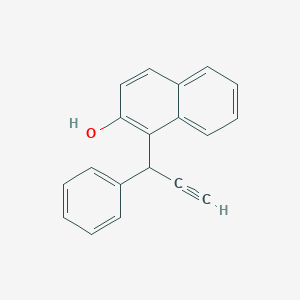
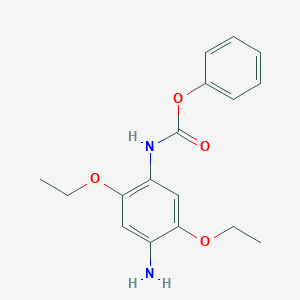
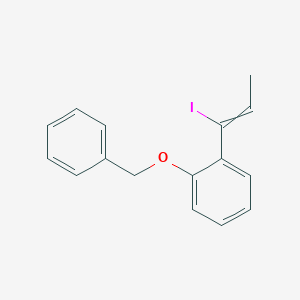

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)
